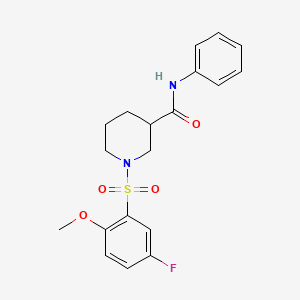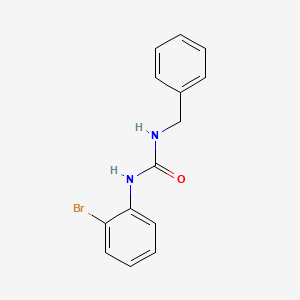![molecular formula C20H22N2O3 B4585012 5,5-Dimethyl-3-[3-(2-phenylphenoxy)propyl]imidazolidine-2,4-dione](/img/structure/B4585012.png)
5,5-Dimethyl-3-[3-(2-phenylphenoxy)propyl]imidazolidine-2,4-dione
Vue d'ensemble
Description
5,5-Dimethyl-3-[3-(2-phenylphenoxy)propyl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[3-(2-biphenylyloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is 338.16304257 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
A synthetic procedure for imidazolidinediones, including variants similar to 3-[3-(2-biphenylyloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, involves the base-catalyzed cyclization of propargylureas. This method is versatile for obtaining compounds with tertiary groups substituted on the ring-nitrogen, indicating potential applications in medicinal chemistry for controlling seizures (Chiu, Keifer, & Timberlake, 1979).
Coordination Polymers and Magnetic Properties
The use of semirigid tricarboxylate ligands, similar in structural complexity to the subject compound, has led to the synthesis of metal-organic polymers. These polymers display unique structural diversity and magnetic properties, suggesting applications in materials science and magnetism (Fan et al., 2014).
Antimicrobial Activity
Imidazolyl thiazolidinedione derivatives, related to the core structure of the discussed compound, have been synthesized and evaluated for antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Moorthy, Ekambaram, & Perumal, 2014).
Generation of Structurally Diverse Libraries
The versatility of imidazolidinedione derivatives in generating a wide range of compounds through alkylation and ring closure reactions points to broad applications in drug discovery and development. This structural diversity offers opportunities for discovering novel therapeutics (Roman, 2013).
Propriétés
IUPAC Name |
5,5-dimethyl-3-[3-(2-phenylphenoxy)propyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-20(2)18(23)22(19(24)21-20)13-8-14-25-17-12-7-6-11-16(17)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBHIJFPMYHHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=CC=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4584948.png)
![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)

![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)


![4-[(4-FLUOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B4584989.png)
![butyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4584990.png)
![2-(4-Tert-butylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B4585002.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4585008.png)
![N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4585014.png)
